molecular formula C20H24N4O3S2 B2799003 (Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 617681-73-9

(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one

Cat. No.: B2799003
CAS No.: 617681-73-9
M. Wt: 432.56
InChI Key: OLBVJKDGHQXDNN-QINSGFPZSA-N
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Description

(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H24N4O3S2 and its molecular weight is 432.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound is structurally related to thiazolidinones and pyrido[1,2-a]pyrimidines, which have been utilized in the synthesis of novel heterocyclic systems. These systems are significant due to their diverse biological activities and potential applications in medicinal chemistry. For instance, research has shown the synthesis of various derivatives of thiazolidinones and pyrido[1,2-a]pyrimidines, indicating their versatility in creating compounds that could be evaluated for their biological activities (Zidar, Kladnik, & Kikelj, 2009; Smodiŝ, Stanovnik, & Tiŝler, 1994).

Applications in Antimicrobial and Anticancer Research

Derivatives of the compound have been synthesized and evaluated for their trypanocidal and anticancer activities. Specifically, novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters have shown significant activity against Trypanosoma species and certain human tumor cell lines, highlighting their potential as therapeutic agents (Holota, Kryshchyshyn, & Lesyk, 2019).

Role in the Synthesis of Pyrido and Thiazolo Derivatives

Research has demonstrated the utility of related compounds in synthesizing pyrido[1,2-a]pyrimidine and thiazolo[3,2-a]pyrimidine derivatives. These derivatives are of interest due to their structural complexity and potential biological activities. The synthesis involves various reactions with different reagents to produce a wide range of heterocyclic compounds, which could be explored further for their pharmacological properties (Sirakanyan, Spinelli, & Geronikaki, 2015).

Development of Bioactive Compounds

The chemical scaffold of the compound is instrumental in developing bioactive heteroaryl thiazolidine-2,4-diones. These compounds have been synthesized and assessed for their antimicrobial activities against various pathogens, showcasing the potential of such structures in creating new antibacterial and antifungal agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Properties

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-4-23-19(26)15(29-20(23)28)12-14-16(21-9-7-11-27-5-2)22-17-13(3)8-6-10-24(17)18(14)25/h6,8,10,12,21H,4-5,7,9,11H2,1-3H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBVJKDGHQXDNN-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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